molecular formula C8H9N3O3 B2846941 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide CAS No. 2094470-63-8

2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B2846941
CAS RN: 2094470-63-8
M. Wt: 195.178
InChI Key: FRZMABTUMPBAAQ-UHFFFAOYSA-N
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Description

2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide, also known as POM-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. POM-1 is a member of the oxazole family of compounds and has been shown to inhibit the activity of various enzymes, including the bacterial metallo-β-lactamase (MBL) enzyme.

Mechanism of Action

2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is a metalloenzyme inhibitor that works by binding to the active site of the enzyme and preventing the catalytic activity of the metal ion. In the case of MBL, this compound binds to the zinc ion in the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against MBL and other metalloenzymes. In vitro studies have shown that this compound is effective against a wide range of bacterial strains, including those that are resistant to β-lactam antibiotics. This compound has also been shown to have low toxicity in mammalian cell lines.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is its broad-spectrum activity against a wide range of bacterial strains. However, this compound has been shown to have limited activity against some MBL variants, indicating that it may not be effective against all MBL-producing bacteria. Another limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

Future Directions

Future research on 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide could focus on the development of more potent analogs of the compound, as well as the optimization of the synthesis method to improve yields and solubility. Additional studies could also investigate the efficacy of this compound in animal models of bacterial infection and explore potential combination therapies with other antibiotics. Finally, research could focus on the development of diagnostic tools for the detection of MBL-producing bacteria and the screening of potential inhibitors, including this compound.

Synthesis Methods

The synthesis of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide involves the reaction of 2-amino-4-carboxy-5-nitrothiazole with acryloyl chloride to form 2-(2-carboxy-2-propenoylamino)-4-carboxy-5-nitrothiazole. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(2-(2-carboxy-2-propenoylamino)-4-carboxy-5-nitrothiazol-1-yl)ethyl oxalate. The final step involves the reaction of this intermediate with ethylamine to form this compound.

Scientific Research Applications

2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential therapeutic applications in the treatment of bacterial infections. Specifically, this compound has been shown to inhibit the activity of the MBL enzyme, which is responsible for the resistance of many bacteria to β-lactam antibiotics. This compound has also been shown to have activity against other metalloenzymes, including the metalloprotease ADAM10.

properties

IUPAC Name

2-[(prop-2-enoylamino)methyl]-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-2-6(12)10-3-7-11-5(4-14-7)8(9)13/h2,4H,1,3H2,(H2,9,13)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZMABTUMPBAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC(=CO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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